

Statistical analysis of biological data from 7-Chloro-4-hydroxyquinazoline screening

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Compound of Interest

Compound Name: 7-Chloro-4-hydroxyquinazoline

Cat. No.: B189423

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7-Chloro-4-hydroxyquinazoline: A Comparative Analysis of Biological Activity

This guide provides a comprehensive statistical analysis of the biological data from the screening of **7-Chloro-4-hydroxyquinazoline** and its analogues. Designed for researchers, scientists, and drug development professionals, this document objectively compares the compound's performance with other alternatives, supported by experimental data from various studies. The quinazoline scaffold is a prominent feature in numerous therapeutic agents, exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.

Comparative Biological Activity: Data Presentation

While extensive screening data for **7-Chloro-4-hydroxyquinazoline** is limited in the public domain, this section summarizes the biological activities of structurally related quinazoline and 7-chloroquinoline derivatives to provide a comparative context.

Anticancer Activity of Quinazoline and 7-Chloroquinoline Analogues

The anticancer potential of quinazoline derivatives has been widely evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a

compound's potency in inhibiting biological function, is a key metric in these studies. Lower IC₅₀ values indicate greater potency.

Table 1: Anticancer Activity of 2,4-Disubstituted Quinazoline Derivatives

Compound	Cancer Cell Line	Target/Mechanism	IC ₅₀ (μM)
Gefitinib	HeLa (Cervical Cancer)	EGFR Tyrosine Kinase Inhibitor	4.3[1]
MDA-MB-231 (Breast Cancer)	28.3[1]		
Erlotinib	HepG2 (Liver Cancer)	EGFR Tyrosine Kinase Inhibitor	25[1]
MCF-7 (Breast Cancer)	20[1]		
Compound 21	HeLa (Cervical Cancer)	Not specified	2.81[1]
MDA-MB-231 (Breast Cancer)	1.85[1]		
Compound 23	HeLa (Cervical Cancer)	Not specified	2.15[1]
MDA-MB-231 (Breast Cancer)	2.15[1]		

Table 2: Cytotoxic Activity of 7-Chloroquinoline Derivatives

Compound ID/Series	Cancer Cell Line	GI50 (μM)
7-chloro-4-quinolinylhydrazone derivatives	SF-295 (CNS)	0.314 - 4.65
HCT-8 (Colon)	0.314 - 4.65	
HL-60 (Leukemia)	0.314 - 4.65	
7-chloro-4-aminoquinoline-benzimidazole hybrids	CCRF-CEM (Leukemia)	0.4 - 8[2]

Table 3: Cytotoxicity of 7-Chloroquinoline Derivatives in Breast and Colon Cancer Cell Lines

Compound	MCF-7 IC50 (μM)	HCT-116 IC50 (μM)
Derivative 8	82.60 ± 0.57	27.19 ± 0.77
Derivative 9	77.70 ± 10.90	65.82 ± 2.24
Derivative 10	54.46 ± 2.40	46.36 ± 7.79
Doxorubicin (Control)	79.30 ± 1.19	80.30 ± 2.10

Data for Table 3 is derived from studies on Morita-Baylis-Hillman adducts of 7-chloroquinoline. [3]

Antimicrobial Activity of Quinoline Analogues

Several 7-chloroquinoline analogues have shown promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Antimicrobial Activity of 7-Chloroquinoline-based Hybrids

Hybrid Compound	E. coli MIC (µg/mL)	K. pneumoniae MIC (µg/mL)	S. aureus MIC (µg/mL)	C. neoformans MIC (µg/mL)
7a	≥50	Moderate inhibition at high conc.	≥50	15.6 - 250
7b	≥50	>50% inhibition at 20 µg/mL	2	15.6 - 250
7c	≥50	≥50	≥50	15.6
7d	≥50	≥50	≥50	15.6
Chloramphenicol (Control)	-	-	-	-
Isoniazid (Control)	-	-	-	-

All synthetic hybrids showed little activity against the Gram-negative organisms with MIC values ≥ 50 µg/mL.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours.

- Compound Treatment: Treat the cells with different concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization: Add 100 μ L of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

Agar Well Diffusion Method for Antimicrobial Activity

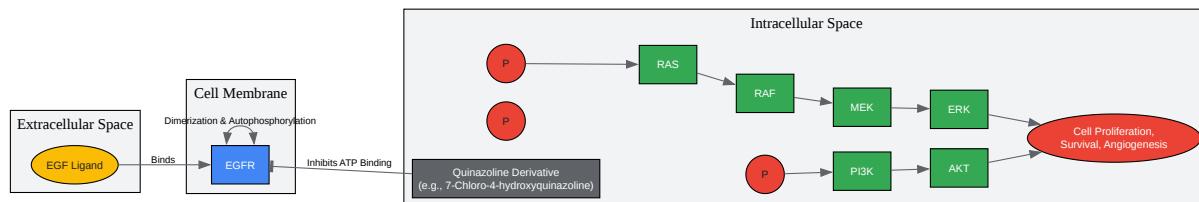
The agar well diffusion method is widely used to evaluate the antimicrobial activity of chemical compounds.

Protocol:

- Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of a sterile agar plate.
- Well Creation: A sterile cork borer is used to create wells (typically 6-8 mm in diameter) in the agar.
- Compound Application: A specific volume of the test compound solution at a known concentration is added to each well.
- Incubation: The plates are incubated under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

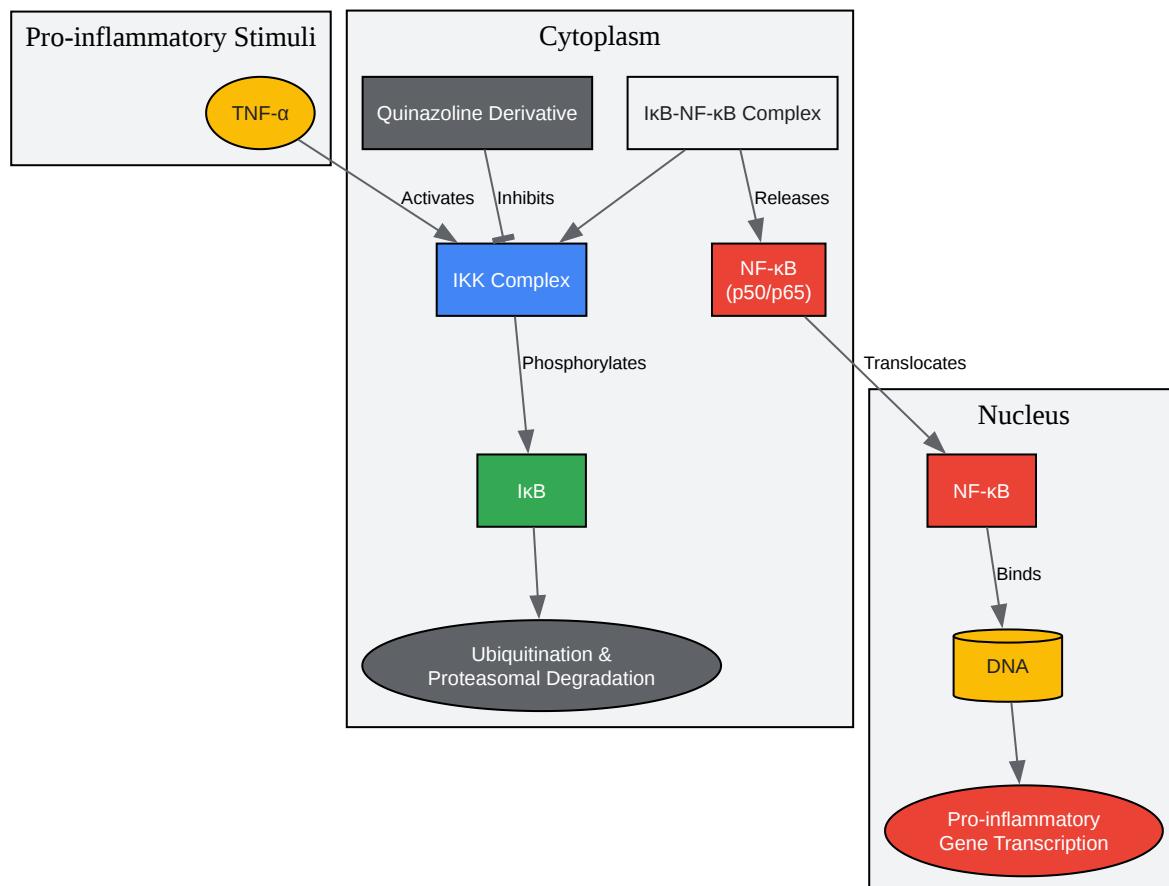
Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows relevant to the biological screening of quinazoline derivatives.



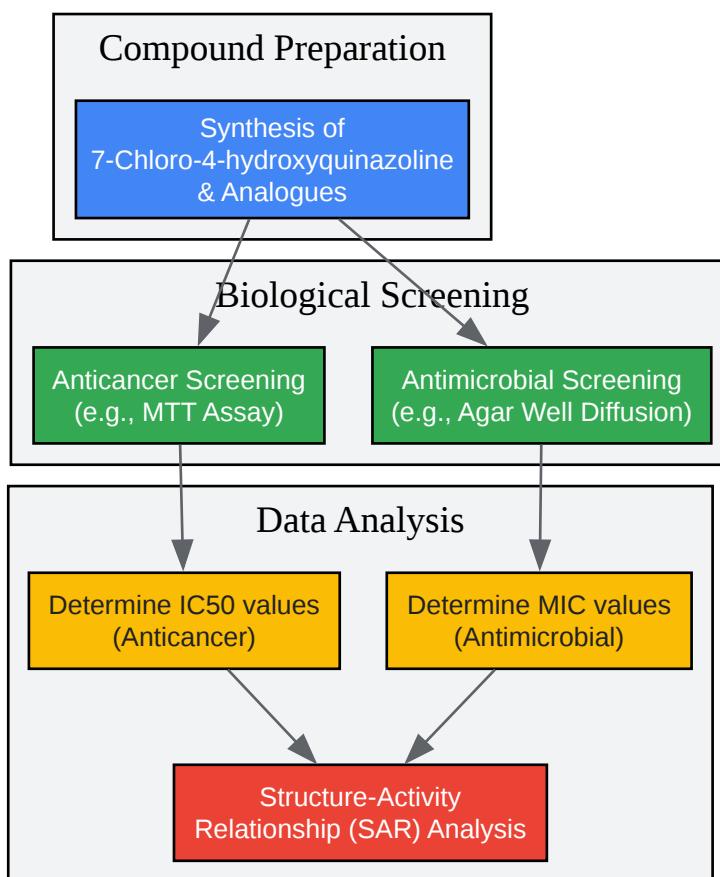
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Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.



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Caption: NF-κB signaling pathway and its inhibition by quinazoline derivatives.



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Caption: General experimental workflow for screening biological activity.

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